molecular formula C7H4BrCl2F B1411327 2,4-Dichloro-3-fluorobenzyl bromide CAS No. 1804514-62-2

2,4-Dichloro-3-fluorobenzyl bromide

Cat. No.: B1411327
CAS No.: 1804514-62-2
M. Wt: 257.91 g/mol
InChI Key: VMEBJUNCDLEXSC-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Halides in Organic Synthesis

Benzyl halides, a class of compounds featuring a halogen atom attached to the carbon of a benzyl group, are of considerable importance in organic synthesis. Their utility stems from the benzylic position's enhanced reactivity, which can be attributed to the resonance stabilization of carbocation, radical, or carbanion intermediates that may form during a reaction. This stabilization facilitates a variety of chemical transformations that would be less favorable with simple alkyl halides.

These compounds are frequent participants in nucleophilic substitution reactions, where the halide is displaced by a nucleophile. Primary benzylic halides typically favor an S\N2 pathway, while secondary and tertiary ones are more inclined towards an S\N1 mechanism due to the stability of the resulting benzyl carbocation. Furthermore, benzyl halides are employed as protecting groups for alcohols and amines in multi-step syntheses and are key reactants in the formation of carbon-carbon bonds through reactions like the Grignard reaction. Their versatility makes them indispensable tools for the construction of a wide array of organic molecules, from pharmaceuticals to polymers.

Overview of Dihalogenated Fluorobenzyl Bromides

Dihalogenated fluorobenzyl bromides are a specialized subclass of benzyl halides where the benzene (B151609) ring is substituted with two halogen atoms in addition to the fluorine atom. The presence of multiple halogens, particularly the highly electronegative fluorine, significantly modifies the electronic properties of the aromatic ring and the reactivity of the benzylic bromide.

Below is a table comparing the properties of several di- and mono-halogenated fluorobenzyl bromides, illustrating the impact of the halogen substitution pattern.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Fluorobenzyl bromide459-46-1C₇H₆BrF189.0285 °C/15 mmHg sigmaaldrich.com
3-Fluorobenzyl bromide456-41-7C₇H₆BrF189.0288 °C/20 mmHg sigmaaldrich.com
2-Fluorobenzyl bromide446-48-0C₇H₆BrF189.0284-85 °C/15 mmHg sigmaaldrich.com
3,4-Difluorobenzyl bromide85118-01-0C₇H₅BrF₂207.01Not available
3,4-Dichloro-2-fluorobenzyl bromideNot availableC₇H₄BrCl₂F257.92Not available

Current Research Landscape and Gaps in Substituted Benzyl Bromide Chemistry

The study of substituted benzyl bromides remains an active area of chemical research. Recent investigations have explored novel methods for their synthesis and their application in innovative chemical transformations. For example, there is growing interest in the photocatalytic generation of benzyl radicals from benzyl bromides for use in carbon-carbon bond-forming reactions. Additionally, research into the use of these compounds in the synthesis of complex, biologically active molecules continues to be a major focus.

Despite these advancements, there are still gaps in the understanding of the chemistry of polysubstituted benzyl bromides. The synthesis and reactivity of compounds with complex substitution patterns, such as 2,4-Dichloro-3-fluorobenzyl bromide, are often not well-documented in the scientific literature. This lack of data presents both a challenge and an opportunity for organic chemists. The development of synthetic routes to these novel reagents and the exploration of their chemical reactivity could lead to the discovery of new reaction pathways and the creation of valuable new molecules. The specific properties and reactivity of this compound, for instance, are largely inferred from its structural similarity to other halogenated benzyl bromides, highlighting an area ripe for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEBJUNCDLEXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 2,4 Dichloro 3 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution on 2,4-Dichloro-3-fluorobenzyl bromide is the benzylic carbon, which is bonded to the bromine atom. Such reactions readily occur with benzylic halides. The specific pathway, whether S(_N)1 or S(_N)2, is determined by a combination of factors including the substrate's structure, the nucleophile's strength, and the solvent used. quora.comyoutube.com

S(_N)1 and S(_N)2 Pathways at the Benzylic Position

As a primary benzylic halide, this compound presents an interesting case for the competition between S(_N)1 and S(_N)2 mechanisms.

The S(_N)2 (bimolecular nucleophilic substitution) pathway is generally favored for primary halides due to minimal steric hindrance, allowing for a backside attack by the nucleophile. youtube.comlibretexts.org In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uk For this compound, the primary nature of the benzylic carbon suggests that the S(_N)2 mechanism is a likely pathway, particularly with strong nucleophiles in polar aprotic solvents. youtube.com

The S(_N)1 (unimolecular nucleophilic substitution) pathway proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. youtube.com Benzylic halides are known to undergo S(_N)1 reactions because the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. stackexchange.com However, the reactivity of this compound via the S(_N)1 pathway is significantly diminished. The aromatic ring is substituted with three highly electronegative halogen atoms (two chloro, one fluoro), which are powerful electron-withdrawing groups. These groups destabilize the adjacent benzylic carbocation, increasing the activation energy for its formation and thus disfavoring the S(_N)1 mechanism. ucalgary.ca Therefore, S(_N)1 reactions would only be expected under conditions that strongly favor carbocation formation, such as with a very weak nucleophile in a polar protic solvent. stackexchange.com

Reactivity of Bromine as a Leaving Group in Substituted Benzyl (B1604629) Bromides

The efficiency of nucleophilic substitution reactions depends critically on the ability of the leaving group to depart. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is able to stabilize the negative charge it acquires upon departure. In the context of haloalkanes, the leaving group ability increases down the halogen group: I⁻ > Br⁻ > Cl⁻ > F⁻. chemguide.co.uk This trend is related to both the strength of the carbon-halogen bond and the stability of the resulting halide ion. The C-Br bond (bond energy ~290 kJ/mol) is significantly weaker than the C-Cl bond (~346 kJ/mol) and the C-F bond (~467 kJ/mol), making it easier to break during both S(_N)1 and S(_N)2 reactions. chemguide.co.uk This inherent quality of bromide as a good leaving group makes this compound a reactive substrate for nucleophilic substitution, provided a suitable nucleophile and conditions are present.

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of a nucleophilic substitution reaction is directly linked to its mechanism.

S(_N)2 reactions proceed with a predictable inversion of configuration at the reacting stereocenter. This is a consequence of the required backside attack by the nucleophile, which approaches from the side opposite the leaving group, causing the stereocenter to 'flip' like an umbrella in the wind. libretexts.org

S(_N)1 reactions , in contrast, lead to racemization . The planar carbocation intermediate formed after the leaving group departs can be attacked by the nucleophile from either face with nearly equal probability, resulting in a mixture of enantiomers. organic-chemistry.org

For the specific molecule this compound, the benzylic carbon is not a stereocenter as it is bonded to two hydrogen atoms (-CH₂Br). Therefore, discussions of stereochemical outcomes are theoretical. However, if a substituent were introduced to create a chiral center at the benzylic position, the choice of S(_N)1 or S(_N)2 conditions would be crucial for controlling the stereochemistry of the product. nii.ac.jp

Electrophilic Aromatic Substitution Reactions on the Dichlorofluorobenzene Moiety

Further substitution on the aromatic ring of this compound involves an electrophilic aromatic substitution (EAS) mechanism. The outcome of such reactions is governed by the electronic properties of the substituents already present on the ring: two chlorine atoms, one fluorine atom, and a bromomethyl group.

Influence of Halogen Substituents on Ring Activation/Deactivation

Substituents on a benzene (B151609) ring determine its reactivity towards electrophiles compared to unsubstituted benzene. lumenlearning.com They are classified as either activating (making the ring more reactive) or deactivating (making the ring less reactive).

In this compound, the ring is substituted with three deactivating halogens and a weakly deactivating bromomethyl group (-CH₂Br). The cumulative effect of these four deactivating groups renders the aromatic ring significantly less reactive than benzene, requiring more forcing conditions for electrophilic substitution to occur. ucalgary.ca Among the halogens, fluorine deactivates the ring the least, followed by chlorine, due to the balance of inductive and resonance effects. libretexts.orglibretexts.org

Regioselectivity in Further Aromatic Substitutions

While deactivating, halogen substituents are ortho-, para-directors . libretexts.orgpressbooks.pub The resonance donation of electrons, although weaker than the inductive withdrawal, increases the electron density at the ortho and para positions relative to the meta positions. This directs the incoming electrophile to substitute at these sites. libretexts.org

In this compound, the positions available for substitution are C5 and C6. To predict the regiochemical outcome, the directing effects of all four substituents must be considered:

-CH₂Br at C1: A weak ortho-, para-director, it directs towards C2 (occupied), C4 (occupied), and C6. It therefore activates position C6.

-Cl at C2: An ortho-, para-director, it directs towards C1 (occupied), C3 (occupied), and C5. It therefore activates position C5.

-F at C3: An ortho-, para-director, it directs towards C2 (occupied), C4 (occupied), and C6. It therefore activates position C6.

-Cl at C4: An ortho-, para-director, it directs towards C3 (occupied), C5, and C1 (occupied). It therefore activates position C5.

The directing influences are summarized below:

Position C5 is activated by: -Cl at C2 (ortho) and -Cl at C4 (ortho).

Position C6 is activated by: -CH₂Br at C1 (ortho) and -F at C3 (para).

A conflict arises, with directing effects pointing to both available positions. In such cases of multiple substitution, the directing power of the groups and steric factors become decisive. The para-directing effect of the fluorine atom at C3 is generally strong and is reinforced by the ortho-directing effect of the bromomethyl group. The two chlorine atoms direct to C5. Furthermore, position C5 is sterically hindered, being flanked by a chlorine atom at C4 and a fluorine atom at C3. In contrast, position C6 is sterically less encumbered. Therefore, it is predicted that electrophilic aromatic substitution on this compound would preferentially occur at the C6 position , although the formation of a mixture of isomers is possible. libretexts.orgyoutube.com

Radical Reactions Involving the Benzylic Position

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This reactivity is central to its participation in radical substitution reactions.

Formation and Stability of Benzylic Radicals

Benzylic radicals are typically formed through the homolytic fission of a carbon-halogen bond at the benzylic position. youtube.com This process can be initiated by UV light or by the use of a radical initiator. youtube.comnih.gov In the case of this compound, the presence of halogen substituents on the aromatic ring influences the stability of the resulting radical. The initiation step involves the breaking of the covalent bond between the two halogen atoms in a molecule like bromine, with the two electrons from the bond being shared equally between them, creating two halogen radicals. youtube.com A radical is defined as a species with a single unpaired electron. youtube.com

Radical Substitution Mechanisms

Free radical substitution reactions proceed via a well-established three-stage mechanism: initiation, propagation, and termination. youtube.com

Initiation: As described above, this stage involves the creation of initial radicals, typically by homolytic cleavage of a less stable bond, such as a halogen-halogen bond, using UV light. youtube.com

Propagation: This is a two-step chain reaction sequence.

First, a halogen radical abstracts the benzylic hydrogen from a molecule of a suitable substrate (or in this context, a radical attacks the precursor to form the benzylic radical), generating the stabilized 2,4-dichloro-3-fluorobenzyl radical and a molecule of hydrogen halide.

Second, the newly formed benzylic radical reacts with another molecule of the halogen (e.g., Br₂), regenerating a halogen radical and forming the product, this compound. This new halogen radical can then participate in another cycle of propagation.

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two halogen radicals to reform the halogen molecule, or two benzylic radicals coupling to form a dimer. youtube.com

A significant issue with this mechanism is the lack of control, which can lead to further substitution on the molecule. youtube.com

Transition Metal-Catalyzed Reactions

This compound serves as an important electrophile in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nobelprize.orglibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org For this compound, the general catalytic cycle proceeds through three fundamental steps. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a new organopalladium(II) species. nobelprize.orglibretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) complex. nobelprize.org This process requires the presence of a base to activate the organoboron compound, forming a boronate intermediate that facilitates the transfer of the organic moiety to the palladium center. nobelprize.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the 2,4-dichloro-3-fluorobenzyl group and the group transferred from the boron reagent) couple and are expelled from the palladium center, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.orgnih.gov

Table 1: General Parameters for Suzuki-Miyaura Cross-Coupling

Component Description Example/Reference
Catalyst Palladium(0) complex, often generated in situ from a Pd(II) precursor like PdCl₂(dppf) or PdCl₂. nih.govnih.gov
Ligand Electron-donating phosphine (B1218219) ligands (e.g., PPh₃, RuPhos) are commonly used to stabilize the Pd catalyst. nih.gov
Base Inorganic bases such as Cs₂CO₃ or K₂CO₃ are required to activate the organoboron reagent. nih.govnih.govresearchgate.net
Solvent Often a mixture of an organic solvent (e.g., THF, Toluene) and water. nih.govnih.gov
Organoboron Reagent Boronic acids (RB(OH)₂) or their corresponding trifluoroborate salts (RBF₃K). libretexts.orgnih.govnih.govacs.org

Copper-Mediated Transformations of Benzyl Bromides

Copper-catalyzed or -mediated reactions provide an alternative to palladium for certain transformations of benzyl bromides. These reactions are often used for fluoroalkylation or other cross-coupling processes. nih.govbeilstein-journals.org The mechanism for copper-catalyzed cross-coupling is distinct from that of palladium. A general cycle for the fluoroalkylation of an aryl halide involves a Cu(I)/Cu(III) mechanism. nih.gov

The process typically begins with a Cu(I)-fluoroalkyl intermediate. The slow step is often the oxidative addition of the organic halide to this copper(I) complex, which forms a transient Cu(III) intermediate. nih.gov Reductive elimination from this high-valent copper species then yields the final product and regenerates a Cu(I) species. Research has shown that for less reactive electrophiles like aryl bromides and chlorides, the presence of a directing group in the ortho position can dramatically accelerate the rate of oxidative addition. nih.gov In the context of this compound, its reactivity in copper-mediated transformations would depend on the specific nucleophile and reaction conditions employed.

Lewis Acid Catalysis in Benzyl Bromide Homologation

A notable reaction involving benzyl bromides is their homologation through a formal insertion of a diazo compound into the C(sp²)–C(sp³) bond, catalyzed by a Lewis acid. nih.gov This transformation allows for the construction of benzylic quaternary centers. nih.gov

The proposed mechanism for this reaction with an electron-rich benzyl bromide derivative is as follows: nih.gov

Initial C-C Bond Formation: The reaction is initiated by the coordination of the Lewis acid (e.g., SnBr₄) to the bromine atom of the benzyl bromide. This facilitates the departure of the bromide as part of a complex anion (e.g., SnBr₅⁻) in a rate-determining Sₙ1-like step, generating a stabilized benzylic carbocation. This carbocation then reacts with the diazo compound to form a C-C bond, resulting in an alkyl diazonium ion intermediate. nih.gov

Cascading Sequence: Following this initial step, a cascade of events occurs. The alkyl diazonium ion undergoes the loss of dinitrogen (N₂), which is a highly exergonic process. nih.gov

Phenonium Ion Intermediate: The loss of nitrogen leads to the formation of a phenonium ion, where the adjacent aromatic ring participates in stabilizing the positive charge through a bridged intermediate. nih.gov

Rearrangement and Product Formation: This phenonium ion intermediate then rearranges to form the final homologated product, which contains a newly formed benzylic quaternary center and an alkyl bromide functional group that can be used for further chemical modifications. nih.gov

Computational analysis supports this pathway, highlighting the Sₙ1 mechanism for the initial bond formation and the subsequent cascade through cationic intermediates as key features of the reaction. nih.gov

Other Transformation Pathways

Beyond standard nucleophilic substitution, this compound can be expected to undergo a variety of other chemical transformations, including oxidation, reduction, and rearrangements, as well as the formation of organometallic reagents.

Oxidation:

The benzylic carbon of this compound can be oxidized to the corresponding aldehyde, 2,4-dichloro-3-fluorobenzaldehyde. Common oxidizing agents for converting benzyl halides to aldehydes include dimethyl sulfoxide (B87167) (DMSO) based oxidations, such as the Kornblum oxidation, or the use of nitroalkanes in the Hass-Bender oxidation.

Kornblum Oxidation: This method would involve treating this compound with DMSO, typically in the presence of a mild base like sodium bicarbonate, to form an alkoxysulfonium salt intermediate. This intermediate then eliminates to yield the aldehyde.

Sommelet Reaction: Another possibility is the Sommelet reaction, where the benzyl bromide is converted to a hexaminium salt by reaction with hexamine. Subsequent hydrolysis of this salt would yield 2,4-dichloro-3-fluorobenzaldehyde.

Reduction:

The benzylic bromide can be reduced to replace the bromine atom with a hydrogen, yielding 2,4-dichloro-3-fluorotoluene. This can be achieved through various methods:

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and a base to neutralize the HBr formed.

Hydride Reagents: Use of hydride donors like sodium borohydride (B1222165) in a polar solvent or lithium aluminum hydride in an etheral solvent.

Dissolving Metal Reduction: Treatment with a metal such as zinc in acetic acid.

The table below summarizes the expected products from these reactions.

Reaction TypeReagent(s)Expected Product
OxidationDMSO, NaHCO₃ (Kornblum)2,4-Dichloro-3-fluorobenzaldehyde
Oxidation1. Hexamine, 2. H₂O (Sommelet)2,4-Dichloro-3-fluorobenzaldehyde
ReductionH₂, Pd/C, Base2,4-Dichloro-3-fluorotoluene
ReductionNaBH₄ or LiAlH₄2,4-Dichloro-3-fluorotoluene
ReductionZn, CH₃COOH2,4-Dichloro-3-fluorotoluene

Rearrangement reactions involving benzyl halides are not common under standard nucleophilic substitution conditions. However, the formation of a benzyl carbocation intermediate in S_N1-type reactions could potentially lead to rearrangements if a suitably positioned group can participate. quora.com The stability of the benzyl carbocation is a key factor in these reactions. quora.comyoutube.com

In the case of this compound, the formation of a phenonium ion (a bridged carbocation) is unlikely. Phenonium ion formation typically requires participation from a neighboring aryl group, which is not the case here as the leaving group is on the benzylic carbon.

While rearrangements of the substituents on the aromatic ring itself are not expected during typical transformations of the benzyl bromide moiety, the electronic nature of the halogen substituents will influence the reaction pathways. The electron-withdrawing character of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack but can stabilize anionic intermediates.

One of the most important transformations of benzyl bromides is the formation of a Grignard reagent. adichemistry.comchemguide.co.uksigmaaldrich.com This involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org

The formation of the Grignard reagent, 2,4-dichloro-3-fluorobenzylmagnesium bromide, results in a reversal of polarity (umpolung) at the benzylic carbon. This carbon, formerly electrophilic, becomes strongly nucleophilic and basic. adichemistry.com

Preparation of 2,4-Dichloro-3-fluorobenzylmagnesium bromide:

The reaction is an oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Activation of the magnesium surface, often coated with an oxide layer, may be necessary. This can be achieved by adding a small crystal of iodine or using mechanical stirring to break up the turnings. adichemistry.com

Subsequent Reactions:

The resulting Grignard reagent is a versatile intermediate for forming new carbon-carbon bonds. It will react with a wide range of electrophiles. The table below outlines some of the key reactions. youtube.com

ElectrophileReaction TypeProduct after Acidic Workup
Formaldehyde (HCHO)Nucleophilic addition2-(2,4-Dichloro-3-fluorophenyl)ethanol
Other Aldehydes (R'CHO)Nucleophilic addition1-(2,4-Dichloro-3-fluorophenyl)-2-alkanol
Ketones (R'COR'')Nucleophilic addition1-(2,4-Dichloro-3-fluorophenyl)-2-alkanol (tertiary)
Carbon Dioxide (CO₂)Nucleophilic addition2-(2,4-Dichloro-3-fluorophenyl)acetic acid
Esters (R'COOR'')Nucleophilic addition (reacts twice)Tertiary alcohol
EpoxidesNucleophilic ring-openingAlcohol (2 carbons longer)

It is crucial that all Grignard reactions are carried out under strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by water or other protic solvents. chemguide.co.uksigmaaldrich.com

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3 Fluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2,4-dichloro-3-fluorobenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR are invaluable tools.

The ¹H NMR spectrum is anticipated to provide key information for confirming the arrangement of substituents on the benzene (B151609) ring and identifying the benzylic protons. The spectrum would be characterized by signals from the aromatic protons and the methylene (B1212753) (-CH₂Br) protons.

The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The fluorine atom at position 3 will further split these signals, resulting in doublets of doublets. The benzylic protons of the -CH₂Br group are expected to appear as a singlet, although coupling to the fluorine on the ring is possible over four bonds, which might result in a narrow doublet or a broadened singlet.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-57.30 - 7.50dJH-H ≈ 8-9
H-67.50 - 7.70dJH-H ≈ 8-9
-CH₂Br4.40 - 4.60s (or narrow d)

Note: The chemical shifts are predicted based on the analysis of similar compounds such as 2,4-difluorobenzyl bromide and 3-fluorobenzyl bromide. The actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, and the C-F coupling will be observable for several carbons in the ring.

The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²JC-F), and the other ring carbons will display even smaller long-range couplings. The benzylic carbon will also have a characteristic chemical shift.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz)
C-1135 - 140small
C-2125 - 130²JC-F ≈ 15-25
C-3155 - 160¹JC-F ≈ 240-260
C-4120 - 125²JC-F ≈ 15-25
C-5130 - 135small
C-6115 - 120small
-CH₂Br30 - 35small

Note: Predicted values are based on data from related fluorinated and chlorinated benzene derivatives.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom on a highly substituted benzene ring. This signal may appear as a multiplet due to coupling with the two neighboring aromatic protons (H-2 and H-4).

While not essential for the basic structural confirmation of this compound, advanced NMR techniques could provide more detailed structural information. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would definitively establish the coupling relationships between the aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing unambiguous assignment of all ¹H and ¹³C signals.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the substituted benzene ring and the bromomethyl group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C-C stretching (in-ring): A series of bands between 1400 and 1600 cm⁻¹.

C-Cl stretching: Strong absorptions in the range of 1000-1100 cm⁻¹.

C-F stretching: A strong and characteristic band, typically found between 1200 and 1300 cm⁻¹.

CH₂ bending (scissoring): Around 1450 cm⁻¹.

C-Br stretching: Usually found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Expected IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H stretch3000 - 3100Medium to Weak
C-C ring stretch1400 - 1600Medium to Strong
C-F stretch1200 - 1300Strong
C-Cl stretch1000 - 1100Strong
CH₂ bend~1450Medium
C-Br stretch500 - 600Medium to Strong

Analysis of C-Br and C-F Bond Vibrations

The infrared (IR) spectrum of this compound is characterized by specific vibrational frequencies corresponding to the stretching of its carbon-halogen bonds. While the precise, experimentally determined spectrum for this specific compound is not widely published, the expected absorption bands can be predicted based on established data for similar functional groups. orgchemboulder.comlibretexts.org

The carbon-bromine (C-Br) stretching vibration is anticipated to appear in the fingerprint region of the IR spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.comlibretexts.org This absorption is due to the change in the dipole moment as the C-Br bond stretches.

The carbon-fluorine (C-F) bond, being stronger and involving a lighter halogen, exhibits a stretching vibration at a higher wavenumber. This absorption is typically strong and found in the 1400-1000 cm⁻¹ range; for aromatic fluorine compounds, it is often observed around 1220 cm⁻¹.

In addition to these primary stretching vibrations, the spectrum would also display absorptions related to the carbon-chlorine (C-Cl) bonds, generally found between 850 cm⁻¹ and 550 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while various C-C ring stretching and C-H bending vibrations would populate the fingerprint region. libretexts.org The correlation between bond length and vibrational frequency is a critical aspect; any factor that weakens a bond, such as certain intermolecular interactions, can cause a redshift (a shift to a lower frequency) in its stretching vibration. aip.org

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C-F Stretch ~1220
C-Cl Stretch 850-550
C-Br Stretch 690-515

This table is based on typical frequency ranges for the specified functional groups. orgchemboulder.comlibretexts.org

Mass Spectrometry Techniques

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound through ionization and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the unambiguous determination of its elemental composition. researchgate.net For this compound, with the molecular formula C₇H₄BrCl₂F, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F). This calculated value can then be compared to the experimental mass obtained from an HRMS instrument. A close match, typically within a few parts per million (ppm), validates the proposed molecular formula. rug.nl

Table 2: Calculated Exact Masses for this compound Ions

Ion Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M]⁺ [C₇H₄⁷⁹Br³⁵Cl₂F]⁺ 255.8857
[M+H]⁺ [C₇H₅⁷⁹Br³⁵Cl₂F]⁺ 256.8935

These values account for the most abundant isotopes. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes results in a characteristic isotopic pattern in the mass spectrum.

Fragmentation Patterns and Isomer Differentiation

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) of this compound is energetically unstable and undergoes fragmentation, providing valuable structural information. chemguide.co.uk The most characteristic fragmentation pathway for benzyl (B1604629) bromides is the cleavage of the benzylic carbon-bromine bond. rug.nliarc.fr This is due to the formation of a relatively stable benzyl-type carbocation.

The primary fragmentation expected for this compound is the loss of a bromine radical (•Br) to produce the 2,4-dichloro-3-fluorobenzyl cation. This fragment would be particularly stable due to resonance delocalization across the aromatic ring and would likely represent the base peak in the spectrum. libretexts.org

The fragmentation pattern can be used to differentiate between isomers. chemguide.co.ukresearchgate.net For instance, while this compound and its isomer, 3,4-dichloro-2-fluorobenzyl bromide, would both lose a bromine atom, the relative intensities of subsequent fragment ions might differ. uni.lu These differences arise from the varying electronic effects of the halogen substituents on the stability of the cation and the energetics of further fragmentation, such as the loss of a chlorine atom or HCl.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (for ⁷⁹Br, ³⁵Cl) Fragmentation Pathway
[C₇H₄BrCl₂F]⁺ Molecular Ion 256 Ionization of parent molecule
[C₇H₄Cl₂F]⁺ 2,4-dichloro-3-fluorobenzyl cation 177 Loss of •Br from molecular ion
[C₇H₄ClF]⁺ 142 Loss of •Cl from [C₇H₄Cl₂F]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing. While specific crystallographic data for this compound is not available in the searched literature, its structural parameters and packing motifs can be inferred from data on analogous halogenated aromatic compounds. mdpi.com

Analysis of Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the bond lengths and angles between its constituent atoms. The aromatic ring is expected to be largely planar, with bond lengths and angles influenced by the electronic and steric properties of the substituents. For example, the C-C bonds within the benzene ring would be intermediate between single and double bonds, typically around 1.39 Å. The bond lengths of the carbon-halogen substituents are determined by the size of the halogen and the hybridization of the carbon atom.

Steric hindrance between the adjacent chlorine atom at position 4 and the fluorine atom at position 3 may cause slight distortions from ideal aromatic geometry, potentially leading to minor out-of-plane bending of the substituents and variations in the internal bond angles of the ring.

Table 4: Typical Bond Lengths and Angles Relevant to this compound

Bond/Angle Type Typical Value
C-C Aromatic ~1.39 Å
C-C Benzylic ~1.51 Å
C-Br Benzylic ~1.97 Å
C-Cl Aromatic ~1.74 Å
C-F Aromatic ~1.36 Å
C-C-C In-ring Angle ~120°

These values are representative and can vary based on the specific chemical environment and intermolecular forces in the crystal.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. iucr.org For halogenated organic compounds, these interactions are diverse and play a crucial role in determining the final crystal structure. nih.gov

Key interactions expected to direct the crystal packing of this compound include:

Hydrogen Bonding: Weak C-H···X hydrogen bonds (where X = F, Cl, or Br) are highly probable, with the aromatic and benzylic hydrogens acting as donors and the electronegative halogens on neighboring molecules acting as acceptors. nih.gov

Halogen Bonding: Interactions between a halogen atom (as a Lewis acidic "σ-hole" donor) and a Lewis basic site on an adjacent molecule can occur, although halogen···halogen contacts are also common. mdpi.com

π-π Stacking: The aromatic rings can stack on top of each other in parallel or offset arrangements, driven by electrostatic and van der Waals forces. researchgate.net

Computational Chemistry Studies of 2,4 Dichloro 3 Fluorobenzyl Bromide

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to accurately and efficiently model the electronic structure of molecules. By approximating the electron density, DFT methods can determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

Prediction of Optimized Structures and Conformational Analysis

Computational studies utilizing DFT can predict the most stable geometric structure of 2,4-Dichloro-3-fluorobenzyl bromide. These calculations would involve systematically exploring the potential energy surface of the molecule to identify the global minimum, which corresponds to the most favorable arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular architecture are determined in this process.

For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the benzyl (B1604629) group to the bromomethyl moiety. While the aromatic ring itself is rigid, the orientation of the -CH2Br group relative to the ring can vary. DFT calculations can quantify the energy barriers associated with this rotation, identifying the most stable conformer(s). It is anticipated that the lowest energy conformation would be one that minimizes steric hindrance between the bromine atom and the substituents on the aromatic ring.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: As specific experimental or computational data for this exact molecule is not readily available in the public domain, this table represents the type of data that would be generated from such a study.)

Parameter Predicted Value
C-Cl (Position 2) Bond Length (Å) Value
C-Cl (Position 4) Bond Length (Å) Value
C-F (Position 3) Bond Length (Å) Value
C-C (Aromatic) Bond Lengths (Å) Range of Values
C-C (Benzyl) Bond Length (Å) Value
C-Br Bond Length (Å) Value
∠(Cl-C-C) (°) Value
∠(F-C-C) (°) Value

Validation of Experimental Spectroscopic Data through Theoretical Calculations

A significant application of DFT is the prediction of spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for the optimized geometry of this compound would provide a powerful tool for its structural confirmation.

By calculating the vibrational modes of the molecule, a theoretical infrared and Raman spectrum can be generated. Comparison of the calculated frequencies and intensities with experimental spectra allows for the assignment of specific vibrational modes to the observed absorption bands. Similarly, theoretical predictions of 1H and 13C NMR chemical shifts, based on the electronic environment of each nucleus in the optimized structure, can be correlated with experimental NMR data to confirm the molecular structure.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy and spatial distribution of these orbitals provide key insights into its chemical properties.

Electronic Structure and Reactivity Predictions

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the bromine atom, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the aromatic ring and the C-Br bond. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound (Note: This table illustrates the expected output of a HOMO-LUMO analysis.)

Parameter Predicted Energy (eV)
HOMO Energy Value
LUMO Energy Value

Electrophilic and Nucleophilic Sites Assessment

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the halogen atoms (chlorine, fluorine, and bromine) due to their high electronegativity. The hydrogen atoms of the benzyl group and the carbon atom attached to the bromine would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and what factors influence its outcome.

In the context of this compound, computational studies could be employed to elucidate the mechanisms of its various reactions, such as nucleophilic substitution at the benzylic carbon. For instance, the reaction with a nucleophile could proceed via an SN1 or SN2 mechanism. Computational modeling could determine the activation energies for both pathways, thereby predicting the more favorable mechanism under specific conditions. These studies provide valuable insights into the reactivity of this compound and can guide the design of synthetic routes involving this compound.

Transition State Analysis and Reaction Pathways

Information not available.

Energy Profiles and Rate-Determining Steps

Information not available.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. It is calculated by determining the electrostatic potential at the surface of a molecule. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, signify electron-deficient areas that are prone to nucleophilic attack.

While a specific MEP analysis for this compound is not available, general principles can be applied to hypothesize its expected features. The electronegative chlorine and fluorine atoms would be expected to draw electron density away from the benzene (B151609) ring and the benzylic carbon. This would likely result in a complex electrostatic potential map with distinct regions of positive and negative potential.

Charge Distribution and Intermolecular Interaction Prediction

Information not available.

Insights into Reactivity and Selectivity

Information not available.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

While specific documented industrial-scale applications of 2,4-Dichloro-3-fluorobenzyl bromide are not widely reported, the applications of structurally similar halogenated benzyl (B1604629) bromides provide a strong indication of its potential uses. These related compounds are frequently employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials for the dye industry.

Halogenated benzyl bromides are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. For instance, the structurally related 3-Chloro-4-fluorobenzyl bromide is utilized in the development of new therapeutic agents, including those with anti-cancer and anti-inflammatory properties. chemimpex.com The dichloro-fluoro-substituted benzyl bromide likely serves a similar role, with the specific halogen arrangement offering a unique electronic and steric profile that can be exploited in the design of novel drug candidates. The synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate for the novel fluoroquinolone antibiotic finafloxacin, highlights the utility of the 2,4-dichloro-fluoro substitution pattern in medicinal chemistry. researchgate.net

In the synthesis of marine natural nucleosides, such as trachycladines A and B, 2,4-dichlorobenzyl chloride has been used as a protecting group for hydroxyl functions. beilstein-journals.org This suggests a potential application for this compound in similar multi-step syntheses where the introduction of a dichlorinated benzyl group is required. The choice of a dichlorobenzyl group over a standard benzyl group can be attributed to its different reactivity and stability under various reaction conditions. beilstein-journals.org

Table 1: Examples of Structurally Similar Benzyl Halides in Pharmaceutical Synthesis

Compound Name Application
3-Chloro-4-fluorobenzyl bromide Intermediate in the synthesis of anti-cancer and anti-inflammatory drugs. chemimpex.com
2,4-dichlorobenzyl chloride Protecting group in the synthesis of marine natural nucleosides. beilstein-journals.org
2,4-dichloro-3-cyano-5-fluorobenzoic acid Key intermediate for the fluoroquinolone antibiotic finafloxacin. researchgate.net

The development of new agrochemicals often relies on the synthesis of complex organic molecules with specific biological activities. Halogenated aromatic compounds are a common feature in many pesticides and herbicides. 3-Chloro-4-fluorobenzyl bromide is noted for its use as an intermediate in the production of agrochemicals. chemimpex.com The unique substitution pattern of this compound could lead to the development of new active ingredients with enhanced efficacy or novel modes of action.

While direct evidence for the use of this compound in the dye and pigment industry is scarce, the synthesis of high-performance pigments often involves halogenated intermediates. For example, diketo-pyrrolo-pyrrole (DPP) pigments, known for their brilliant red shades and excellent stability, can be synthesized from halogenated precursors. The introduction of halogen atoms can influence the final color and properties of the pigment. The specific substitution pattern of this compound could potentially be utilized to create novel dyes and pigments with desired chromatic and performance characteristics.

Derivatization Strategies for Analytical Applications

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its separation and detection in chromatographic methods. Benzyl bromide derivatives, particularly those containing fluorine atoms, are widely used for this purpose due to their ability to enhance the sensitivity of detection, especially in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Halogenated benzyl bromides, most notably pentafluorobenzyl bromide (PFBBr), are extensively used as derivatization reagents. science.govresearchgate.net These reagents react with a wide range of functional groups, including phenols, carboxylic acids, and amines, to form stable derivatives. researchgate.net The resulting derivatives are often more volatile and have significantly better detection characteristics in techniques like GC with electron capture detection (ECD) or mass spectrometry.

A study on the determination of potential genotoxic benzyl halides in drug substances utilized 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatization reagent for HPLC-UV analysis. researchgate.net This highlights the general strategy of converting reactive benzyl halides into more easily detectable derivatives.

Table 2: Common Derivatization Reagents and Their Applications

Derivatization Reagent Analyte Class Chromatographic Method
pentafluorobenzyl bromide (PFBBr) Phenols, Carboxylic Acids, Amines GC-MS, GC-ECD science.govresearchgate.net
4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) Triterpenoids HPLC-FLD nih.gov
1-(4-Nitrophenyl) piperazine (4-NPP) Benzyl Halides HPLC-UV researchgate.net

The primary goals of derivatization are to increase the volatility of polar analytes for GC analysis and to enhance the detector response for both GC and HPLC. The introduction of a 2,4-dichloro-3-fluorobenzyl group to an analyte would increase its molecular weight and likely its volatility, making it more amenable to GC separation.

More importantly, the presence of electronegative halogen atoms significantly enhances the response of electron capture detectors (ECD), which are highly sensitive to halogenated compounds. In mass spectrometry, the derivatized analyte will have a characteristic isotopic pattern due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl), which aids in its identification. The fluorine atom also contributes to a unique mass fragmentation pattern. This enhanced detectability allows for the quantification of analytes at very low concentrations. For example, the derivatization of fluoroacetic acid and phenoxy acid herbicides with PFBBr enabled their detection at the microgram per milliliter level. science.gov

Development of Novel Heterocyclic Compounds

The reactivity of the benzyl bromide moiety makes this compound an excellent starting material for the synthesis of various heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and drug discovery.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the formation of the thiazole ring. mdpi.comencyclopedia.pubchemhelpasap.com This reaction typically involves the cyclocondensation of an α-haloketone and a thioamide. chemhelpasap.com While this compound is not an α-haloketone, its benzylic bromide is a potent electrophile that can undergo an analogous reaction with a suitable sulfur-containing nucleophile, such as thiourea (B124793), to yield substituted aminothiazoles.

The proposed reaction would proceed via an initial S-alkylation of thiourea with this compound to form an isothiouronium salt. Subsequent intramolecular cyclization with deprotonation would lead to the formation of the 2-amino-4-(2,4-dichloro-3-fluorophenyl)thiazole. This method provides a direct route to thiazoles bearing the specific substituted phenyl moiety, which can be further elaborated. The general Hantzsch synthesis is known for its efficiency and the ability to be carried out under various conditions, including green and catalyst-supported methods. mdpi.com

Table 1: Representative Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 Product Key Features
α-Haloketone Thioamide Substituted Thiazole Versatile synthesis of 2,4,5-substituted thiazoles. researchgate.net
This compound (proposed) Thiourea 2-Amino-4-(2,4-dichloro-3-fluorophenyl)thiazole Direct incorporation of the dichlorofluorophenyl group.

This compound is a precursor for the synthesis of thiadiazine derivatives, particularly fused heterocyclic systems like triazolo-thiadiazines. These compounds are of interest for their potential biological activities. biointerfaceresearch.comresearchgate.net A closely related compound, 2,4-dichloro-5-fluorophenacyl bromide, has been successfully used in the synthesis of 7H-3-substituted-6-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. biointerfaceresearch.comresearchgate.net

In a representative synthesis, a 4-amino-5-mercapto-1,2,4-triazole is condensed with the brominated benzyl derivative. The reaction proceeds through the alkylation of the sulfur atom of the mercaptotriazole, followed by an intramolecular cyclization to form the thiadiazine ring. This approach demonstrates the utility of halogenated benzyl bromides in constructing complex, multi-ring heterocyclic systems that are otherwise challenging to synthesize. biointerfaceresearch.com The resulting triazolo-thiadiazine scaffold incorporates the 2,4-dichloro-3-fluorophenyl moiety, which can significantly influence the pharmacological properties of the molecule.

Benzimidazole (B57391) and its derivatives are a cornerstone in medicinal chemistry, found in numerous approved drugs. A common and effective method for creating diverse benzimidazole derivatives is through the N-alkylation of a pre-existing benzimidazole core. lookchem.comresearchgate.netresearchgate.net this compound serves as an excellent alkylating agent in this context due to the high reactivity of the benzylic bromide.

The synthesis involves the reaction of a 2-substituted or unsubstituted benzimidazole with this compound in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov The base deprotonates the nitrogen of the imidazole (B134444) ring, creating a potent nucleophile that readily displaces the bromide to form a new N-C bond. This reaction is generally high-yielding and allows for the direct attachment of the 2,4-dichloro-3-fluorobenzyl group to the benzimidazole scaffold, leading to novel derivatives for biological screening. researchgate.netnih.gov

Table 2: N-Alkylation of Benzimidazoles

Benzimidazole Substrate Alkylating Agent Reaction Conditions Product
Benzimidazole Benzyl Bromide K2CO3, DMF 1-Benzyl-1H-benzimidazole
2-Substituted Benzimidazole This compound Base (e.g., K2CO3), Solvent (e.g., DMF) 1-(2,4-Dichloro-3-fluorobenzyl)-2-substituted-1H-benzimidazole

Functionalization in Materials Science Scaffolds

The unique electronic properties conferred by the halogen atoms on the phenyl ring make this compound a candidate for the functionalization of materials.

Halogenated aromatic compounds are of interest in materials science for their potential to modify the electronic and optical properties of polymers and other organic materials. The introduction of fluorine and chlorine atoms can enhance thermal stability, influence the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, and affect the intermolecular packing of organic molecules. These properties are critical in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct applications of this compound in this area are not widely documented, related fluorinated benzyl bromides are used to synthesize components of such advanced materials. The reactive benzyl bromide handle allows for its covalent attachment to a polymer backbone or a small molecule core, thereby embedding the electronically-tuned dichlorofluorophenyl group into the final material.

Beyond the synthesis of novel heterocyclic compounds, this compound is a valuable intermediate in the broader specialty chemical industry. Its utility is derived from the combination of a reactive functional group for further chemical transformations and a specifically substituted aromatic ring.

Similar compounds, such as 3-chloro-4-fluorobenzyl bromide, are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The halogen substitution pattern on the aromatic ring is often a key determinant of the biological activity and metabolic stability of a molecule. Therefore, this compound can be considered a key building block for the synthesis of complex target molecules in these sectors. Its role is to introduce the 2,4-dichloro-3-fluorophenylmethyl moiety, which may be a critical pharmacophore or toxophore in a new drug candidate or pesticide. shlzpharma.com

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate degradation mechanisms?

  • Methodological Answer : Synthesize deuterated analogs (e.g., C₇D₄BrCl₂F) to track hydrolysis pathways via LC-MS. ¹³C labeling at the benzyl position identifies intermediates using 2D INADEQUATE NMR. Compare isotopic profiles to distinguish between SN1/SN2 mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.